![molecular formula C7H8N2O3S B2513003 6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid CAS No. 929975-27-9](/img/structure/B2513003.png)
6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance in various fields .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and chemical stability. Spectroscopic properties may also be included .Scientific Research Applications
Antihypertensive Activity
6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid and its derivatives have shown significant potential in antihypertensive activity. Research indicates that compounds structurally similar to this compound displayed considerable decrease in blood pressure, comparable to the standard drug nifedipine, suggesting its utility in the management of hypertension (Alam et al., 2010).
Anti-inflammatory and Analgesic Properties
Studies have synthesized and evaluated derivatives of 6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid for their analgesic and anti-inflammatory properties. Some compounds exhibited potency equal to or greater than indomethacin, a commonly used anti-inflammatory and analgesic agent, in both acute and chronic animal models (Muchowski et al., 1985).
Anti-ulcer Effects
Derivatives of this compound have been found to exhibit anti-ulcer effects in various experimental gastric ulcers in rats. They have shown significant protective effects against ulcers and have aided in the healing process, indicating potential use in the treatment of gastric ulcers in humans (Ishizuka et al., 1994).
Iron Excretion Enhancement
Research has also delved into the potential of compounds structurally similar to 6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid in enhancing iron excretion. These studies suggest that compounds with a single negative charge, like carboxylic or sulfonic acid groups, can effectively mobilize iron into bile and urine, opening avenues for less toxic iron chelation therapies (Molenda et al., 1994).
Cardiotonic Activity
Further research has highlighted the cardiotonic activity of pyrimidine derivatives related to 6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid. Some synthesized compounds demonstrated significant positive inotropic effects, akin to established drugs like milrinone, suggesting their potential application in managing heart-related conditions (Dorigo et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methyl-4-methylsulfanyl-2-oxo-1H-pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-3-4(6(10)11)5(13-2)9-7(12)8-3/h1-2H3,(H,10,11)(H,8,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTFFGRBUWMYKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=O)N1)SC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid |
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